5-(4-Nitrophenyl)-1,2-thiazole
Description
5-(4-Nitrophenyl)-1,2-thiazole is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur at positions 1 and 2, respectively) substituted with a 4-nitrophenyl group at the 5th position. Its synthesis typically involves the condensation of 5-(4-nitrophenyl)furfural thiosemicarbazone with substituted 2-bromoacetophenones under reflux conditions in ethanol . Key spectral data include IR absorption bands for N-H (3298 cm⁻¹), aromatic C-H (3051 cm⁻¹), and C=N/C=C (1597 cm⁻¹), as well as distinct ¹H-NMR signals (e.g., δ 8.29–8.32 ppm for aromatic protons adjacent to the nitro group) .
Properties
CAS No. |
10514-29-1 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.219 |
IUPAC Name |
5-(4-nitrophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H |
InChI Key |
ZUCQWDYMGSLTFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=NS2)[N+](=O)[O-] |
Synonyms |
5-(4-NITRO-PHENYL)-ISOTHIAZOLE |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Thiazole vs. 1,2-Thiazole (Isothiazole)
The positional isomerism between 1,3-thiazole (common thiazole) and 1,2-thiazole (isothiazole) significantly impacts electronic distribution and biological activity. For example, 5-(4-nitrophenyl)-1,3-thiazole derivatives exhibit stronger anticandidal activity (MIC = 250 µg/mL) compared to isothiazole analogues, likely due to enhanced resonance stabilization of the thiazole ring .
Isoxazole Derivatives
Nitration of phenylisoxazole yields 5-(4-nitrophenyl)isoxazole, a structural isomer of 5-(4-nitrophenyl)-1,2-thiazole. The isoxazole ring’s oxygen atom vs. thiazole’s sulfur results in lower dipole moments (affecting solubility) and reduced antifungal potency (e.g., 43% fungicidal activity at 32 µg/mL for isoxazole derivatives vs. 250 µg/mL MIC for thiazoles) .
Antifungal Activity
Key Insight : While thiazole derivatives show moderate activity, the nitro group’s position (para vs. ortho) has minimal impact on potency, suggesting the thiazole core is critical for binding .
Anticancer Activity
Key Insight : The 4-chlorophenyl substitution on thiazole enhances selectivity for cancer cells, likely due to hydrophobic interactions with cellular targets .
Substituent Effects
- Electron-Withdrawing Groups : Nitro groups at the para position improve stability but reduce solubility. For example, this compound derivatives require polar solvents (e.g., DMF) for crystallization .
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